N-[2-(4-acetylphenyl)ethyl]-5-chloro-2-methoxybenzamide
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Overview
Description
N-[2-(4-acetylphenyl)ethyl]-5-chloro-2-methoxybenzamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique molecular structure, which includes an acetylphenyl group, a chloro substituent, and a methoxybenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-acetylphenyl)ethyl]-5-chloro-2-methoxybenzamide typically involves the reaction of 4-acetylphenyl ethylamine with 5-chloro-2-methoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-acetylphenyl)ethyl]-5-chloro-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with different substituents replacing the chloro group.
Scientific Research Applications
N-[2-(4-acetylphenyl)ethyl]-5-chloro-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-acetylphenyl)ethyl]-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-2-chloroacetamide
- N-(4-acetylphenyl)-5-chlorofuran-2-carboxamide
- N-(4-acetylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Uniqueness
N-[2-(4-acetylphenyl)ethyl]-5-chloro-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
60531-37-5 |
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Molecular Formula |
C18H18ClNO3 |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
N-[2-(4-acetylphenyl)ethyl]-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C18H18ClNO3/c1-12(21)14-5-3-13(4-6-14)9-10-20-18(22)16-11-15(19)7-8-17(16)23-2/h3-8,11H,9-10H2,1-2H3,(H,20,22) |
InChI Key |
QACIPNCRDPCEES-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
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